5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17ClN2O6S and its molecular weight is 448.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
The compound under discussion is related to a class of compounds known for their potential in biological and pharmacological applications. For instance, a series of 5-arylfuran-2-carboxamide derivatives, including those with similar structural motifs, have been synthesized and evaluated as potential urotensin-II receptor antagonists. These compounds, particularly those with C-5 aryl groups and various aryl ring substituents, have shown promising results, including high potency as UT antagonists, high metabolic stability, and low cytotoxicity, which is indicative of their potential therapeutic applications (Chae Jo Lim et al., 2019).
Catalytic Applications
In the realm of catalysis, supported 4-carboxybenzyl sulfamic acid on magnetic nanoparticles has been utilized as a recoverable and recyclable catalyst for the synthesis of furan-2(5H)-one derivatives. This showcases the utility of compounds with benzyl sulfamic acid moieties (similar to the compound ) in facilitating clean, efficient, and sustainable chemical reactions (M. Khodaei et al., 2018).
Anticancer and Anti-inflammatory Agents
Compounds derived from benzodifuranyl structures, similar to the core structure of the compound , have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These novel compounds have shown significant potential as cyclooxygenase inhibitors, displaying high COX-2 selectivity indices, analgesic activity, and anti-inflammatory activity. This suggests their potential application in the development of new therapeutic agents for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The synthesis of isoxazole-containing sulfonamides, which bear structural similarities to the compound in focus, has led to the discovery of potent inhibitors for carbonic anhydrase II and VII. These enzymes are significant drug targets for conditions like glaucoma and neuropathic pain, indicating the potential of such compounds in therapeutic applications (C. Altug et al., 2017).
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethylsulfamoyl)-N-[(2-chlorophenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c21-15-4-2-1-3-14(15)11-22-20(24)17-7-8-19(29-17)30(25,26)23-10-13-5-6-16-18(9-13)28-12-27-16/h1-9,23H,10-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIGVPMMUZSAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)C3=CC=C(O3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.